Cas no 4412-93-5 (Bakuchicin)

Bakuchicin 化学的及び物理的性質
名前と識別子
-
- 7H-Furo(2,3-f)(1)benzopyran-7-one
- 7H-furo[2,3-f]chromen-7-one
- BAKUCHICIN
- furo[2,3-f]chromen-7-one
- AKOS006330699
- Coumarino-5,6-furan
- CHEMBL499847
- Bakuchicin, analytical standard
- 2-PROPENOIC ACID, 3-(6-HYDROXY-7-BENZOFURANYL)-, delta-LACTONE
- 79Z8P9F2HJ
- ALLOPSORALEN
- UNII-79Z8P9F2HJ
- DTXSID30196046
- 2-PROPENOIC ACID, 3-(6-HYDROXY-7-BENZOFURANYL)-, .DELTA.-LACTONE
- BDBM50259953
- 4412-93-5
- Bakuchicin; 7H-Furo[2,3-f][1]benzopyran-7-one; 2-Propenoic acid, 3-(6-hydroxy-7-benzofuranyl)-, d-lactone; Allopsoralen; Bakuchicin
- Bakuchicin
-
- MDL: MFCD09264635
- インチ: InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H
- InChIKey: HMUJHZNYHJMOHR-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3
計算された属性
- せいみつぶんしりょう: 186.03168
- どういたいしつりょう: 186.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.4A^2
じっけんとくせい
- 密度みつど: 1.389
- ふってん: 362.6°C at 760 mmHg
- フラッシュポイント: 173.1°C
- 屈折率: 1.667
- PSA: 39.44
Bakuchicin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B445200-5mg |
Bakuchicin |
4412-93-5 | 5mg |
$ 224.00 | 2023-04-18 | ||
Biosynth | EAA41293-100 mg |
Bakuchicin |
4412-93-5 | 100MG |
$2,086.00 | 2023-01-05 | ||
TRC | B445200-100mg |
Bakuchicin |
4412-93-5 | 100mg |
$ 4500.00 | 2023-09-08 | ||
TRC | B445200-50mg |
Bakuchicin |
4412-93-5 | 50mg |
$ 1745.00 | 2023-04-18 | ||
Biosynth | EAA41293-5 mg |
Bakuchicin |
4412-93-5 | 5mg |
$271.45 | 2023-01-05 | ||
Biosynth | EAA41293-10 mg |
Bakuchicin |
4412-93-5 | 10mg |
$434.30 | 2023-01-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89578-10MG |
Bakuchicin |
4412-93-5 | 10mg |
¥4155.64 | 2025-01-11 | ||
TRC | B445200-25mg |
Bakuchicin |
4412-93-5 | 25mg |
$ 994.00 | 2023-04-18 | ||
Biosynth | EAA41293-50 mg |
Bakuchicin |
4412-93-5 | 50mg |
$1,303.00 | 2023-01-05 | ||
Biosynth | EAA41293-25 mg |
Bakuchicin |
4412-93-5 | 25mg |
$814.25 | 2023-01-05 |
Bakuchicin 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
Bakuchicinに関する追加情報
Recent Advances in Bakuchicin (4412-93-5) Research: A Comprehensive Review
Bakuchicin (CAS: 4412-93-5), a naturally occurring furanocoumarin derivative, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Bakuchicin, focusing on its chemical properties, biological activities, and potential therapeutic applications. Recent studies have highlighted its promising role in anti-inflammatory, anticancer, and antimicrobial therapies, making it a compound of high interest in the pharmaceutical and biotechnology sectors.
In a 2023 study published in the Journal of Natural Products, researchers elucidated the molecular mechanism by which Bakuchicin exerts its anti-inflammatory effects. The study demonstrated that Bakuchicin inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Bakuchicin could serve as a potential therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, explored the anticancer properties of Bakuchicin. The research team identified that Bakuchicin induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, through the activation of the intrinsic apoptotic pathway. Notably, Bakuchicin exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a characteristic that enhances its potential as a chemotherapeutic agent with minimal side effects.
Recent advancements in synthetic chemistry have also facilitated the development of novel Bakuchicin derivatives with enhanced bioavailability and therapeutic efficacy. A 2024 study in European Journal of Medicinal Chemistry reported the synthesis of several Bakuchicin analogs, one of which showed a 3-fold increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound. This discovery opens new avenues for the development of next-generation antibiotics to combat drug-resistant bacterial infections.
Despite these promising developments, challenges remain in the clinical translation of Bakuchicin. Issues such as poor solubility, limited bioavailability, and potential toxicity at higher doses need to be addressed. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic profiles of Bakuchicin through formulation strategies, including nanoparticle-based delivery systems and prodrug approaches.
In conclusion, Bakuchicin (4412-93-5) represents a versatile scaffold with significant therapeutic potential. The latest research underscores its applicability in treating a wide range of diseases, from chronic inflammation to cancer and bacterial infections. Future studies should prioritize overcoming the existing limitations to unlock its full clinical potential. This briefing serves as a valuable resource for researchers and industry professionals seeking to stay abreast of the latest developments in Bakuchicin research.
4412-93-5 (Bakuchicin) 関連製品
- 523-50-2(Angelicin)
- 66-97-7(Psoralen)
- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)
- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 21867-69-6(1-(4-Methoxybenzyl)piperazine)
- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)
- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
- 220035-64-3(methyl 2,4-dichloro-3-cyano-5-fluorobenzoate)
- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)
- 2229107-75-7(3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)oxypiperidine)


